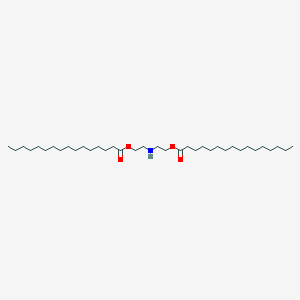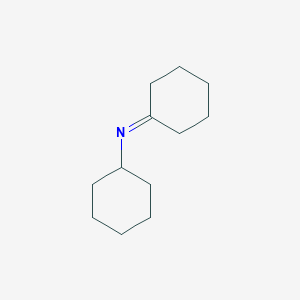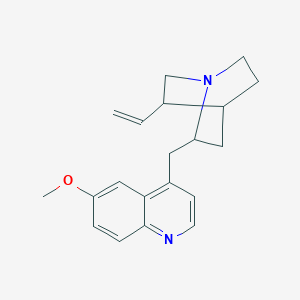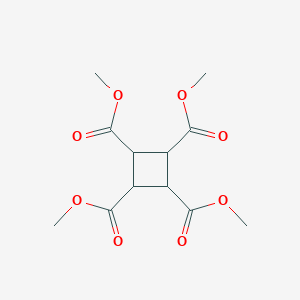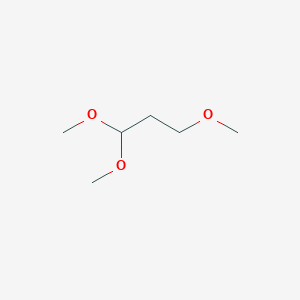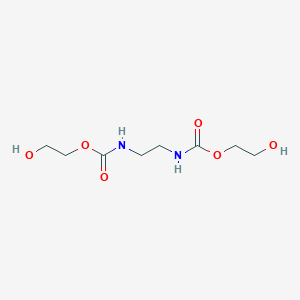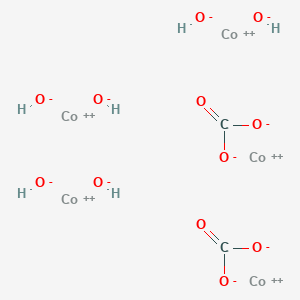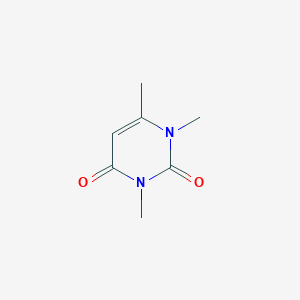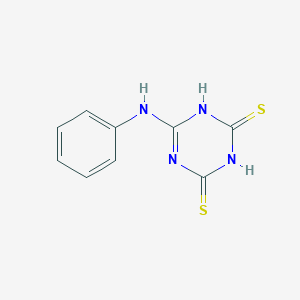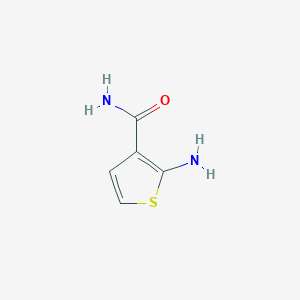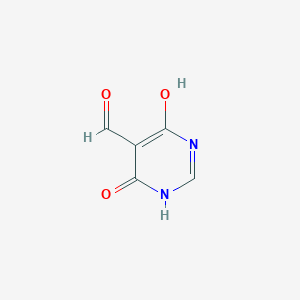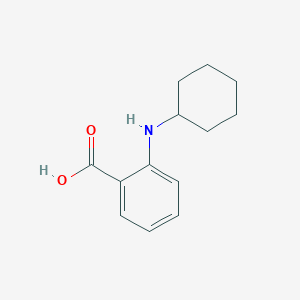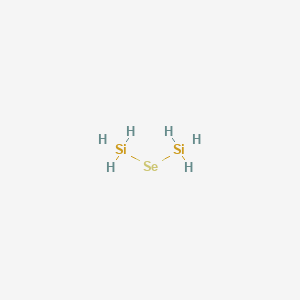
Disilaselenane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilaselenane is a compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research. This compound is a member of the silylene family, which is a group of molecules that contain a silicon atom and a double bond. Disilaselenane is unique among these compounds because it contains a selenium atom in addition to the silicon atom. This gives it a distinct set of properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of disilaselenane is not well understood, but it is believed to involve the transfer of electrons between the silicon and selenium atoms. This transfer of electrons gives the compound its unique reactivity and makes it useful in a variety of research applications.
Biochemische Und Physiologische Effekte
While disilaselenane has not been extensively studied for its biochemical and physiological effects, it is believed to be relatively non-toxic. This makes it a useful compound for research applications that involve living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of disilaselenane is its reactivity. This makes it useful in a variety of research applications, particularly in catalysis and materials synthesis. However, its reactivity can also be a limitation, as it can make it difficult to handle and store. Additionally, disilaselenane is a relatively new compound, and its properties and limitations are still being studied.
Zukünftige Richtungen
There are many potential future directions for the study of disilaselenane. One area of research that shows promise is in the development of new catalysts for organic synthesis. Disilaselenane has already been shown to be an effective catalyst for a variety of reactions, and further research could lead to the development of even more efficient catalysts. Additionally, disilaselenane could be used in the synthesis of new materials with unique properties. Continued research in this area could lead to the development of new materials with applications in fields such as electronics and energy storage.
Synthesemethoden
Disilaselenane can be synthesized using a variety of methods, but the most common involves the reaction of disilene with selenium. This reaction typically takes place in the presence of a catalyst, such as a transition metal complex. The resulting product is a highly reactive compound that can be used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Disilaselenane has a wide range of potential applications in scientific research. One of the most promising is in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions and polymerization reactions. It has also been used in the synthesis of new materials, such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
14939-45-8 |
|---|---|
Produktname |
Disilaselenane |
Molekularformel |
H6SeSi2 |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
InChI-Schlüssel |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
Kanonische SMILES |
[SiH3][Se][SiH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



